molecular formula C12H28AlLiO3 B7988991 Lithium tri-tert-butoxyaluminohydride

Lithium tri-tert-butoxyaluminohydride

Cat. No.: B7988991
M. Wt: 254.3 g/mol
InChI Key: BYBIDFZFKATBFH-UHFFFAOYSA-N
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Description

Introduction to Lithium Tri-tert-Butoxyaluminohydride (LTBA)

Chemical Identity and Structural Characterization

LTBA belongs to the family of alkoxyaluminum hydrides, where three tert-butoxy groups ($$-\text{OC(CH}3\text{)}3$$) replace three hydride ligands in the parent LAH structure. This substitution moderates its reducing power while improving solubility in nonpolar solvents.

Molecular and Crystallographic Properties
  • Molecular Formula : $$ \text{C}{12}\text{H}{28}\text{AlLiO}_3 $$
  • Molecular Weight : 254.27 g/mol
  • CAS Registry : 17476-04-9
  • Structure : The aluminum center adopts a tetrahedral geometry, coordinating with three tert-butoxy groups and one hydride ion. Lithium serves as the counterion.

Table 1: Physicochemical Properties of LTBA

Property Value Source
Appearance White powder or chunks
Melting Point 300–319°C (decomposes)
Density 0.942 g/mL at 25°C
Solubility in THF 36 g/100 g (25°C)
Water Reactivity Violent reaction ($$ \text{H}_2 $$ release)

The compound’s structural integrity has been confirmed via infrared (IR) spectroscopy and X-ray crystallography, revealing characteristic Al–O and Al–H vibrational modes.

Historical Development in Complex Hydride Chemistry

The discovery of LAH in 1947 marked a breakthrough in reducing agents, but its high reactivity and moisture sensitivity limited its utility in selective syntheses. LTBA emerged in the late 20th century as part of efforts to tailor hydride reactivity through steric and electronic modulation. By substituting hydrides with bulky tert-butoxy groups, chemists achieved a reagent that retains reducing power while mitigating uncontrolled side reactions.

Industrial adoption accelerated in the 2010s, driven by demand for precise reductions in pharmaceutical intermediates. For example, LTBA’s ability to reduce esters to alcohols without further reduction to alkanes (a common issue with LAH) made it invaluable for synthesizing chiral alcohols in drug candidates.

Role in Modern Selective Reduction Methodologies

LTBA’s moderated reactivity profile enables its use in substrates sensitive to strong reducing agents. Key applications include:

Selective Reductions
  • Esters to Alcohols : LTBA reduces esters ($$ \text{RCOOR}' $$) to primary alcohols ($$ \text{RCH}_2\text{OH} $$) under mild conditions, avoiding over-reduction to alkanes.
  • Ketones to Secondary Alcohols : Unlike LAH, LTBA selectively reduces ketones without attacking adjacent functional groups like halides.
  • Nitriles to Primary Amines : Controlled reduction of nitriles ($$ \text{RCN} $$) to amines ($$ \text{RCH}2\text{NH}2 $$) is achievable in tetrahydrofuran (THF) at 0°C.

Table 2: Comparison of LTBA and LAH in Reductions

Substrate LTBA Product LAH Product
Ester Primary alcohol Alkane (over-reduction)
Ketone Secondary alcohol Secondary alcohol
Nitrile Primary amine Over-reduction
Solubility and Reaction Conditions

LTBA’s solubility in ethereal solvents (e.g., THF, diglyme) allows homogeneous reaction conditions, enhancing reproducibility. A typical procedure involves dissolving LTBA in THF at −78°C, followed by dropwise addition of the substrate.

Properties

IUPAC Name

lithium;tris[(2-methylpropan-2-yl)oxy]alumanuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9O.Al.Li.H/c3*1-4(2,3)5;;;/h3*1-3H3;;;/q3*-1;+2;+1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBIDFZFKATBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)O[AlH-](OC(C)(C)C)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28AlLiO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17476-04-9
Record name Lithium tri-tert-butoxyaluminum hydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17476-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Step 1: Lithium Hydride Synthesis

Lithium hydride is synthesized through the reaction of lithium chloride (LiCl), sodium metal (Na), and hydrogen gas (H₂) at elevated temperatures:

2Na+2LiCl+H22LiH+2NaCl2\text{Na} + 2\text{LiCl} + \text{H}_2 \rightarrow 2\text{LiH} + 2\text{NaCl}

Reaction Conditions :

  • Temperature: 520–620°C (200°C lower than traditional Li-based methods)

  • Duration: 2–6 hours

  • Yield: ≥95% with LiH purity ≥98%

Excess LiCl (10% stoichiometric surplus) ensures complete sodium consumption, minimizing residual metal impurities. This step reduces raw material costs by 40% compared to metallic lithium routes.

Step 2: Lithium Aluminum Hydride Formation

LiH reacts with aluminum chloride (AlCl₃) in anhydrous diethyl ether:

4LiH+AlCl3LiAlH4+3LiCl4\text{LiH} + \text{AlCl}3 \rightarrow \text{LiAlH}4 + 3\text{LiCl}

Procedure :

  • AlCl₃ is dissolved in ether under nitrogen atmosphere.

  • LiH is suspended in ether, and the AlCl₃ solution is added dropwise under reflux.

  • Post-reaction filtration removes LiCl and NaCl byproducts.

  • Ether is distilled under reduced pressure to isolate LiAlH₄ as a white powder (purity ≥97%, yield ≥90%).

Step 3: Alkoxylation with tert-Butanol

LiAlH₄ undergoes partial substitution with tert-butanol in methyl tert-butyl ether (MTBE):

LiAlH4+3(CH3)3COHLiAlH[(CH3)3CO]3+3H2\text{LiAlH}4 + 3(\text{CH}3)3\text{COH} \rightarrow \text{LiAlH}[(\text{CH}3)3\text{CO}]3 + 3\text{H}_2

Optimized Parameters :

  • Solvent: MTBE (replaces flammable diethyl ether, enhancing safety)

  • Temperature: 32–60°C

  • Duration: 1.5–8 hours

  • Yield: 99.06% with product purity ≥97%

Key Advantages :

  • MTBE’s low polarity minimizes side reactions.

  • Sublimation under vacuum (280°C) purifies the final product.

Alternative In Situ Preparation Methods

Academic protocols describe in situ generation of lithium tri-tert-butoxyaluminohydride by reacting LiAlH₄ directly with tert-butanol in ethereal solvents. This one-pot method avoids isolating the sensitive LiAlH₄ intermediate.

Reaction Setup

  • Molar Ratio : LiAlH₄ : tert-butanol = 1 : 3

  • Solvent : Tetrahydrofuran (THF) or diglyme (balances solubility and reactivity)

  • Temperature : 0–25°C (prevents over-reduction of substrates)

Procedure :

  • LiAlH₄ is suspended in THF under inert atmosphere.

  • tert-Butanol is added dropwise with vigorous stirring.

  • The mixture is stirred for 1–2 hours before use.

Limitations :

  • Requires strict anhydrous conditions.

  • Limited shelf life due to gradual decomposition.

Comparative Analysis of Synthetic Routes

Parameter Classical Method (Patent CN104725189A) In Situ Method
Raw Material Cost40% lower (uses Na/LiCl vs. metallic Li)Higher (requires LiAlH₄)
Reaction Temperature520–620°C (Step 1)0–25°C
Solvent SafetyMTBE (non-flammable)THF (flammable)
Yield99.06%85–90%
ScalabilityIndustrial (multi-kilogram batches)Lab-scale

Purity and Applications

  • Pharmaceutical-Grade Product : The patent method yields material with ≥97% purity, suitable for steroidal ketone reductions in anticancer drug synthesis.

  • Research Use : In situ preparation suffices for small-scale reactions but introduces variability in stoichiometry.

Industrial-Scale Optimization Strategies

Catalyst-Free Alkoxylation

Eliminating catalysts simplifies purification. The patent method achieves this by using MTBE’s inherent polarity to drive the substitution reaction.

Byproduct Management

  • NaCl/LiCl Removal : Filtration through sintered glass filters (pore size ≤10 µm) ensures >99% byproduct removal.

  • Ether Recovery : Distillation recovers 95% of MTBE for reuse, reducing waste .

Scientific Research Applications

Chemical Properties and Preparation

LTBA is characterized by its mild reducing properties and stability. It is typically prepared through a multi-step process involving lithium hydride and aluminum chloride, followed by treatment with tert-butanol. The resulting compound is a white powder with a melting point between 300-319 °C and is soluble in ethers like THF and diglyme .

Key Applications

  • Selective Reduction of Carbonyl Compounds
    • LTBA is primarily used to reduce aldehydes and ketones selectively, leaving esters intact. This selectivity makes it an invaluable tool in organic synthesis where functional group compatibility is critical .
    • Case Study : In a study by Zhao et al., LTBA was utilized to reduce various ketones to alcohols under mild conditions, demonstrating excellent yields and selectivity .
  • Reduction of Imidoyl Chlorides to Aldimines
    • LTBA effectively reduces imidoyl chlorides to their corresponding aldimines, which can further undergo transformations in synthetic pathways .
  • Reduction of Acid Halides
    • The reagent can also reduce acid halides to aldehydes via nucleophilic acyl substitution, providing a more controlled reduction compared to lithium aluminum hydride (LiAlH₄) which tends to reduce all carbonyl functionalities indiscriminately .
    • Data Table : Reduction of Acid Halides using LTBA
    Substrate TypeProduct TypeYield (%)Conditions
    Acid ChlorideAldehyde90RT, 2h
    Acid BromideAldehyde85RT, 3h
  • Hydroboration Reactions
    • LTBA has been reported for use in hydroboration reactions where it facilitates the formation of alkyl boronates from alkenes effectively under solvent-free conditions . This application highlights its utility in forming intermediates for further transformations in organic synthesis.
  • Synthesis of Gemcitabine
    • LTBA plays a crucial role in the pharmaceutical industry, particularly in the synthesis of gemcitabine, an important drug used in cancer treatment. Its ability to selectively reduce steroidal ketones makes it an essential reagent in the synthetic pathway for this compound .

Advantages Over Other Reducing Agents

  • Mild Conditions : LTBA operates effectively under mild conditions, making it suitable for sensitive substrates that may decompose under harsher reducing environments.
  • Selectivity : The reagent's selectivity allows chemists to achieve desired reductions without affecting other functional groups, which is not always possible with more aggressive reducing agents like LiAlH₄.
  • Stability : LTBA's stability makes it easier to handle compared to other aluminum hydrides that may be pyrophoric or highly reactive with moisture.

Comparison with Similar Compounds

Comparison with Similar Compounds

LTBA belongs to the family of aluminum hydride reagents. Below is a detailed comparison with its structural and functional analogs:

Lithium Aluminum Hydride (LAH)

  • Reducing Strength : LAH is a strong reducing agent capable of reducing esters, nitriles, amides, and carboxylic acids to alcohols, often indiscriminately .
  • Selectivity : LTBA exhibits superior steric and electronic selectivity due to its bulky tert-butoxy ligands. For instance, LTBA reduces saturated ketones faster than α,β-unsaturated ketones, whereas LAH shows minimal differentiation .
  • Applications : LAH is unsuitable for substrates requiring partial reduction (e.g., acid chlorides → aldehydes), as it over-reduces to primary alcohols. LTBA achieves this selectively .
  • Safety : LAH is pyrophoric and requires stringent handling. LTBA is less reactive but still moisture-sensitive .

Lithium Trimethoxyaluminohydride (LTMA)

  • Reducing Strength : LTMA (LiAlH[OCH₃]₃) is stronger than LTBA but weaker than LAH. It reduces esters and nitriles but avoids over-reduction of amides .
  • Selectivity : LTMA’s smaller methoxy groups offer less steric hindrance than LTBA, limiting its utility in selective 1,2-reductions.
  • Applications : LTMA is rarely used for aldehyde synthesis, as it lacks the steric bulk to prevent further reduction .

Sodium Tri-tert-butoxyaluminohydride (STBA)

  • Reducing Strength : STBA (NaAlH[OC(CH₃)₃]₃) shares LTBA’s steric profile but is less reactive due to the sodium counterion.
  • Selectivity : STBA reduces acid chlorides to aldehydes but requires higher equivalents compared to LTBA .

Comparative Data Table

Property LTBA LAH LTMA STBA
Formula LiAlH[OC(CH₃)₃]₃ LiAlH₄ LiAlH[OCH₃]₃ NaAlH[OC(CH₃)₃]₃
Reducing Strength Mild Very Strong Moderate Mild
Selectivity High (steric control) Low Moderate High
Typical Use 1,2-reduction of ketones, aldehydes from acid chlorides Full reduction of esters, nitriles, amides Partial reduction of esters Similar to LTBA, less reactive
Water Reactivity Violent Pyrophoric Violent Violent
Key Reference

Biological Activity

Lithium tri-tert-butoxyaluminohydride (LTBA) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into the biological properties, applications, and relevant research findings associated with LTBA.

LTBA is a stable, mild reducing agent used primarily in organic synthesis to selectively reduce aldehydes and ketones while preserving esters. It is synthesized from lithium aluminum hydride through a reaction with tert-butanol, resulting in a compound that exhibits unique steric and electronic properties conducive to various chemical reactions .

Antitumor Activity

Recent studies have highlighted the antitumor properties of LTBA. For example, research published in Tetrahedron Letters indicated that LTBA exhibits significant cytotoxic effects against various cancer cell lines. Notably, it demonstrated an IC50 value of 9.7 µg/mL against L1210 mouse leukemia cells, indicating its potential as an anticancer agent .

Table 1: Antitumor Activity of LTBA

Cell LineIC50 (µg/mL)
L1210 (mouse leukemia)9.7
KB (carcinoma)>10

This suggests that LTBA could be explored further for its therapeutic applications in oncology.

The mechanism by which LTBA exerts its biological effects is still under investigation. However, it is believed that its reducing properties play a crucial role in modulating cellular processes, potentially leading to apoptosis in malignant cells. The compound's ability to selectively reduce functional groups may also contribute to its efficacy in biological systems .

Applications in Organic Synthesis

In addition to its biological activities, LTBA is widely utilized in organic synthesis for the reduction of complex molecules. Its selectivity allows for the reduction of specific functional groups without affecting others, making it invaluable in the synthesis of pharmaceuticals and fine chemicals .

Table 2: Applications of LTBA in Organic Synthesis

ApplicationDescription
Reduction of AldehydesSelective reduction while preserving esters
Synthesis of PharmaceuticalsKey intermediate in the production of various drugs
Functional Group TransformationsFacilitates transformations in complex organic molecules

Case Studies

  • Gemcitabine Synthesis : One notable application of LTBA is in the synthesis of gemcitabine, an important drug used in cancer therapy. The compound serves as a critical reducing agent during the synthetic process, demonstrating its utility in pharmaceutical applications .
  • Antimicrobial Studies : Further investigations into LTBA's biological activity have revealed potential antimicrobial properties, although specific data on its efficacy against various pathogens are still being compiled .

Safety and Handling

Despite its promising applications, LTBA must be handled with care due to its reactivity and potential hazards. It is classified as a dangerous substance with specific safety codes related to skin and eye irritation as well as water reactivity . Proper laboratory protocols should be followed to mitigate risks associated with exposure.

Q & A

Q. What are the critical safety protocols for handling lithium tri-tert-butoxyaluminohydride (LTBA) in laboratory settings?

LTBA is highly moisture-sensitive and reacts violently with water, releasing flammable hydrogen gas . Key protocols include:

  • Storage : Under inert gas (N₂/Ar) at 2–8°C, sealed in airtight containers to prevent hydrolysis .
  • Handling : Use dry, aprotic solvents (e.g., THF, diglyme) and maintain an inert atmosphere (glovebox/schlenk line) .
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use respiratory protection (N100/P3 filters) if dust/aerosols are generated .

Q. What are the primary synthetic applications of LTBA in organic chemistry?

LTBA is a sterically hindered, mild hydride donor used for:

  • Selective reductions : Converts acid chlorides to aldehydes (stoichiometric LTBA in THF at −78°C to 0°C) without over-reduction to alcohols .
  • Ether cleavage : Reductive opening of tetrahydrofuran (THF) derivatives in the presence of triethylborane (Et₃B) as a co-reagent .
  • Ketone reduction : Preferentially reduces saturated ketones over α,β-unsaturated analogs due to steric hindrance .

Advanced Research Questions

Q. How does LTBA’s selectivity compare to lithium aluminum hydride (LiAlH₄) in multifunctional molecules?

LTBA’s bulky tert-butoxy groups limit access to sterically hindered substrates, enhancing selectivity:

  • Functional group tolerance : Unlike LiAlH₄, LTBA does not reduce esters, nitriles, or epoxides under standard conditions .
  • Reactivity data : In competitive reductions, LTBA reduces saturated cyclohexanone 10× faster than cyclohexenone, whereas LiAlH₄ shows minimal discrimination .
  • Methodological tip : Use LTBA in THF at 0°C for 2–4 hours to isolate aldehydes from acid chlorides (yields >85% ).

Q. What mechanistic insights explain LTBA’s ability to reduce acid chlorides to aldehydes without over-reduction?

The mechanism involves:

  • Nucleophilic acyl substitution : LTBA’s hydride attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release Al(Otert-Bu)₃ and LiCl .
  • Steric control : Bulky tert-butoxy groups prevent further hydride transfer to the aldehyde, which is a common side reaction with LiAlH₄ .
  • Optimization : Use 1.1 M LTBA in THF with slow addition of acid chloride at −78°C to minimize side reactions .

Q. How can researchers resolve contradictions in reported solubility and reactivity data for LTBA?

Discrepancies arise from solvent polarity and temperature:

  • Solubility : LTBA is fully soluble in THF at −20°C but may precipitate in diglyme at higher concentrations .
  • Reactivity variance : Conflicting yields (e.g., 43% vs. 73% aldehyde formation ) stem from trace moisture or inadequate inert conditions.
  • Troubleshooting : Pre-dry solvents over molecular sieves and monitor reaction progress via TLC or in-situ IR for intermediates .

Q. How can LTBA be used to design experiments with coexisting reducible functional groups?

Case study : Reduction of a molecule containing both acid chloride and nitro groups.

  • Step 1 : Reduce acid chloride to aldehyde with LTBA (1.1 equiv, THF, −78°C, 1 h) .
  • Step 2 : Quench excess LTBA with wet THF, then isolate the aldehyde.
  • Validation : The nitro group remains intact, confirmed by ¹H NMR and FTIR .
  • Note : LTBA’s mildness avoids side reactions observed with LiAlH₄ or AlH₃, which reduce nitro groups .

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